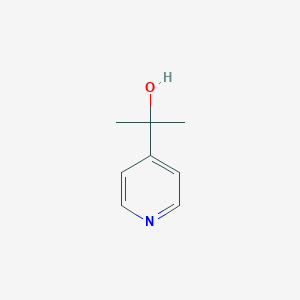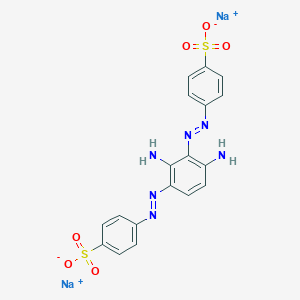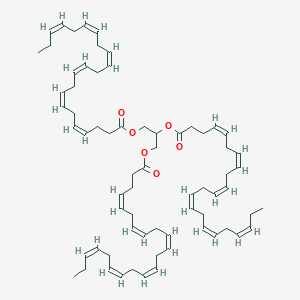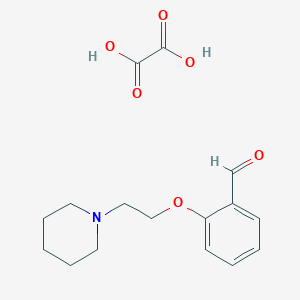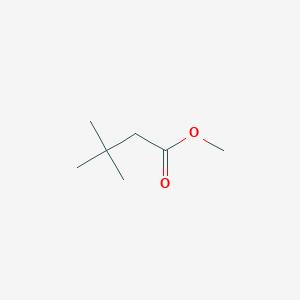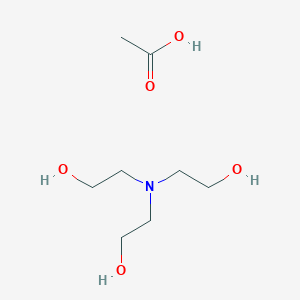
Triethanolamine acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethanolamine acetate (TEAA) is a chemical compound that is widely used in various scientific research applications. It is a white crystalline powder that is soluble in water and alcohol. TEAA is commonly used as a buffering agent, emulsifier, and surfactant in various chemical reactions.
Mecanismo De Acción
Triethanolamine acetate acts as a buffering agent by maintaining the pH of the solution. It also acts as an emulsifier by reducing the surface tension between two immiscible liquids. Triethanolamine acetate is a surfactant that reduces the interfacial tension between two phases. It is used in the production of various types of emulsions, such as oil-in-water and water-in-oil emulsions.
Efectos Bioquímicos Y Fisiológicos
Triethanolamine acetate has been shown to have various biochemical and physiological effects. It has been shown to increase the solubility of various drugs and reduce the toxicity of certain chemicals. Triethanolamine acetate has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have antiviral and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triethanolamine acetate has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. Triethanolamine acetate is a versatile compound that can be used in a wide range of chemical reactions. However, Triethanolamine acetate has some limitations for lab experiments. It can interfere with certain types of assays and may have adverse effects on certain types of cells.
Direcciones Futuras
Triethanolamine acetate has several potential future directions for scientific research. It can be used in the production of various types of polymers and adhesives. Triethanolamine acetate can also be used in the production of various types of emulsions, such as oil-in-water and water-in-oil emulsions. Triethanolamine acetate has potential applications in the field of drug delivery and can be used to increase the solubility and bioavailability of various drugs. Further research is needed to explore the full potential of Triethanolamine acetate in various scientific research applications.
Conclusion:
In conclusion, Triethanolamine acetate is a versatile compound that has a wide range of scientific research applications. It is a buffering agent, emulsifier, and surfactant that is used in the production of various chemicals, such as detergents, cosmetics, and pharmaceuticals. Triethanolamine acetate has several advantages for lab experiments, but it also has some limitations. Further research is needed to explore the full potential of Triethanolamine acetate in various scientific research applications.
Métodos De Síntesis
Triethanolamine acetate is synthesized by reacting triethanolamine with acetic acid. The reaction is carried out under controlled conditions, and the product is purified by recrystallization. The chemical equation for the synthesis of Triethanolamine acetate is as follows:
C6H15NO3 + CH3COOH → C9H21NO5
Aplicaciones Científicas De Investigación
Triethanolamine acetate is widely used in scientific research as a buffering agent, emulsifier, and surfactant. It is used in the production of various chemicals, such as detergents, cosmetics, and pharmaceuticals. Triethanolamine acetate is also used in the synthesis of metal complexes and as a catalyst for various chemical reactions. It is used in the preparation of various types of polymers, such as polyurethanes, and in the production of adhesives.
Propiedades
Número CAS |
14806-72-5 |
|---|---|
Nombre del producto |
Triethanolamine acetate |
Fórmula molecular |
C8H19NO5 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
acetic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C6H15NO3.C2H4O2/c8-4-1-7(2-5-9)3-6-10;1-2(3)4/h8-10H,1-6H2;1H3,(H,3,4) |
Clave InChI |
UPCXAARSWVHVLY-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C(CO)N(CCO)CCO |
SMILES canónico |
CC(=O)[O-].C(CO)[NH+](CCO)CCO |
Otros números CAS |
14806-72-5 67924-03-2 |
Descripción física |
Liquid |
Pictogramas |
Irritant |
Números CAS relacionados |
102-71-6 (Parent) |
Sinónimos |
2,2',2''-nitrilotriethanol triethanolamine triethanolamine acetate triethanolamine citrate triethanolamine citrate (1:1) triethanolamine copper salt triethanolamine hydrochloride triethanolamine iodohydrate triethanolamine maleate triethanolamine phosphate triethanolamine sulfate triethanolamine sulfate (2:1) triethanolamine sulfite (1:1) triethanolamine tartrate (1:1), (R-(R*,R*))-isomer triethanolamine titanium salt triethanolammonium chloride trolamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



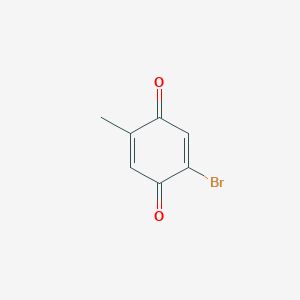
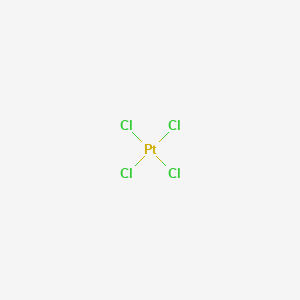
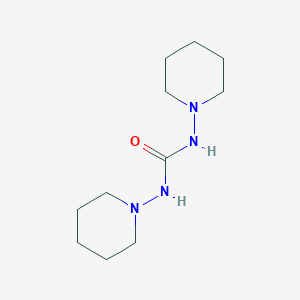
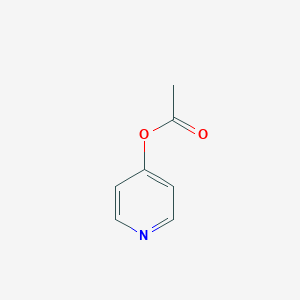

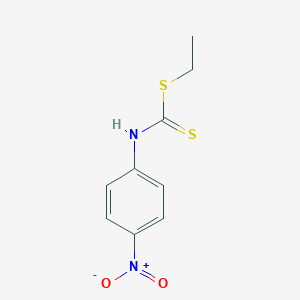
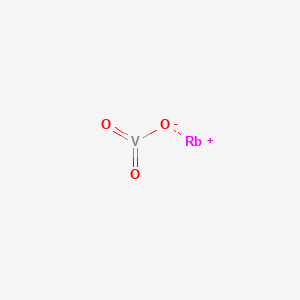
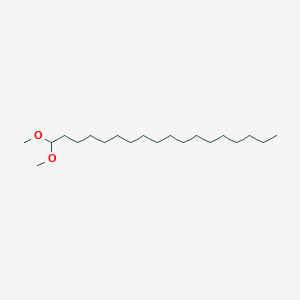
![Silane, [[(3beta,20S)-pregn-5-ene-3,20-diyl]bis(oxy)]bis[trimethyl-](/img/structure/B77579.png)
